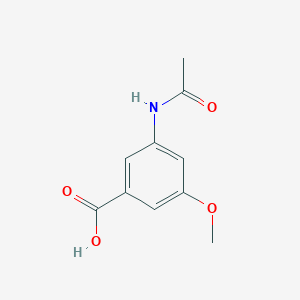

3-Acetamido-5-methoxybenzoic acid

Übersicht

Beschreibung

3-Acetamido-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO4. It is characterized by the presence of an acetamido group (-NHCOCH3) and a methoxy group (-OCH3) attached to a benzoic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-methoxybenzoic acid typically involves the acylation of 3-amino-5-methoxybenzoic acid. This reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetamido-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetamido group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

Oxidation: 3-Hydroxy-5-methoxybenzoic acid.

Reduction: 3-Amino-5-methoxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Recent studies have highlighted the analgesic properties of related compounds such as 5-acetamido-2-hydroxybenzoic acid. In-silico studies suggest that derivatives of this compound exhibit enhanced bioavailability and binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs). These derivatives showed significant anti-nociceptive activity in animal models, indicating potential for pain management therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-acetamido-5-methoxybenzoic acid has been explored through various pharmacological assays. Compounds derived from this structure have demonstrated effectiveness in reducing inflammation in preclinical models, suggesting their utility in treating conditions characterized by excessive inflammatory responses .

Drug Development

The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its derivatives are being investigated for their ability to enhance drug efficacy while minimizing side effects associated with traditional NSAIDs. The design of new compounds based on this compound aims to improve selectivity and reduce gastrointestinal toxicity commonly seen with existing medications .

Cancer Research

Emerging research indicates that derivatives of this compound may possess anticancer properties. Studies involving molecular docking and structure-activity relationship (SAR) analyses have identified potential mechanisms through which these compounds could inhibit tumor growth and proliferation by targeting specific cellular pathways .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Acetamido-5-methoxybenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially inhibiting their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-5-methoxybenzoic acid: Lacks the acetamido group, making it less lipophilic.

3-Hydroxy-5-methoxybenzoic acid: Contains a hydroxyl group instead of an acetamido group, altering its hydrogen bonding capabilities.

3-Acetamido-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-Acetamido-5-methoxybenzoic acid is unique due to the presence of both acetamido and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its potential for diverse applications in research and industry .

Biologische Aktivität

3-Acetamido-5-methoxybenzoic acid (C10H11NO4) is an organic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and modulation of cellular processes. This article explores its biological activity, including mechanisms of action, effects on cellular metabolism, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Acetamido group (-NHCOCH3)

- Methoxy group (-OCH3)

- Benzoic acid core

This structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

The compound likely interacts with enzymes and proteins through both covalent and non-covalent interactions. This interaction can lead to alterations in enzyme activity and subsequent effects on metabolic pathways. Notably, it has been shown to affect enzymes involved in oxidative reactions, influencing the overall biochemical environment within cells.

Biochemical Pathways

Research indicates that this compound may influence several key biochemical pathways:

- Cellular Metabolism : It modulates metabolic enzymes, affecting the flux of metabolites within cells.

- Signal Transduction : The compound can alter cell signaling pathways, impacting gene expression related to oxidative stress responses.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on various cell types. It modulates:

- Gene Expression : Influences the expression of genes involved in stress responses.

- Cellular Metabolism : Alters metabolic activities by interacting with key metabolic enzymes.

Dosage Response in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

- Low Doses : May enhance metabolic activity and improve stress responses.

- High Doses : Can lead to toxicity, including cellular damage and impaired metabolic functions. Threshold effects indicate a specific range where the compound is effective without adverse outcomes.

Case Study 1: Enzyme Inhibition

A study focusing on the enzyme inhibition properties of this compound revealed that it could inhibit certain enzymes involved in oxidative metabolism. This inhibition was linked to changes in cellular oxidative stress levels, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

Case Study 2: Metabolic Pathway Analysis

Another research effort analyzed the compound's role in metabolic pathways. It was found that this compound participates in acetylation reactions critical for maintaining cellular homeostasis. The compound's interaction with metabolic enzymes suggests it could be a candidate for further pharmacological development .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of oxidative enzymes, potentially reducing oxidative stress. |

| Gene Expression | Influences genes related to metabolism and stress responses. |

| Cellular Metabolism | Alters key metabolic pathways, impacting overall cell function. |

| Dosage Effects | Beneficial at low doses; toxic at high doses. |

Eigenschaften

IUPAC Name |

3-acetamido-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-3-7(10(13)14)4-9(5-8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDJCLTOMWNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404449 | |

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78238-03-6 | |

| Record name | 3-(Acetylamino)-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.